molecular formula C13H20ClNO B2438583 3-((2-Methylbenzyl)oxy)piperidine hydrochloride CAS No. 1289388-20-0

3-((2-Methylbenzyl)oxy)piperidine hydrochloride

Cat. No.: B2438583
CAS No.: 1289388-20-0
M. Wt: 241.76
InChI Key: BSZSONVKKCDSHW-UHFFFAOYSA-N
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Description

3-((2-Methylbenzyl)oxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in scientific research and has various applications in chemistry, biology, and industry .

Properties

IUPAC Name

3-[(2-methylphenyl)methoxy]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-5-2-3-6-12(11)10-15-13-7-4-8-14-9-13;/h2-3,5-6,13-14H,4,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZSONVKKCDSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylbenzyl)oxy)piperidine hydrochloride typically involves the reaction of piperidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3.1. Protonation Behavior

NMR titration studies (e.g., with trifluoromethanesulfonic acid) reveal that the piperidine nitrogen protonates first, followed by the pyridine nitrogen in related derivatives (e.g., 4-(piperidin-4-yl)pyridine) . For 3-((2-Methylbenzyl)oxy)piperidine hydrochloride, the piperidine nitrogen is expected to exhibit similar protonation tendencies, affecting its solubility and biological activity.

3.2. Potential Reactivity

  • Nucleophilic Substitution : The oxygen atom in the ether group may participate in reactions requiring nucleophilic attack (e.g., alkylation).

  • Reduction/Oxidation : The piperidine ring could undergo reduction (e.g., to form a secondary amine) or oxidation (e.g., to form an amide).

Data Tables

Table 1: Synthesis of this compound

StepReagents/ConditionsPurpose
AlkylationPiperidine, 2-methylbenzyl chloride, K₂CO₃, EtOH/H₂OForm ether linkage
PurificationRecrystallization (ethanol) or column chromatographyIsolate hydrochloride salt

Table 2: Protonation Behavior

Nitrogen SiteProtonation OrderRelevance
Piperidine nitrogenFirstAffects solubility/stability
Pyridine nitrogenSecond (if present)Modulates receptor interactions

Research Findings and Implications

  • Pharmacological Applications :

    • Piperidine derivatives like this compound are explored in medicinal chemistry for their potential interactions with neurotransmitter systems (e.g., histamine H₃ receptors) .

    • Structural analogs (e.g., 4-((2-Methylbenzyl)oxy)piperidine hydrochloride) demonstrate diverse biological activities, suggesting similar utility.

  • Synthetic Scalability :

    • The use of potassium carbonate as a base and ethanol/water as a solvent aligns with scalable reaction conditions.

    • Purification methods (e.g., column chromatography) ensure high purity for downstream applications.

  • Protonation-Dependent Properties :

    • Protonation at the piperidine nitrogen may enhance binding to biological targets, as observed in related sigma-1 receptor ligands .

Citations :

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:
3-((2-Methylbenzyl)oxy)piperidine hydrochloride serves as a vital building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of novel compounds with diverse functionalities.

Reactivity:
The compound can undergo several chemical reactions:

  • Oxidation: It can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield alcohols or amines through the use of lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides, enabling the formation of new derivatives.

Biological Research Applications

Pharmacological Studies:
Recent studies have investigated the compound's interactions with biological systems. It has been explored for its potential therapeutic properties, particularly in pain management. For instance, dual piperidine-based ligands similar to this compound have shown promising results in treating nociceptive and neuropathic pain by acting on histamine H3 and sigma-1 receptors .

Mechanism of Action:
The mechanism involves binding to specific molecular targets such as enzymes or receptors, modulating their activity which leads to various biological effects. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic applications.

Medicinal Chemistry Applications

Drug Development:
The compound has been identified as a lead candidate for drug development due to its structural characteristics. Its potential as an intermediate in synthesizing pharmaceuticals makes it valuable in medicinal chemistry.

Therapeutic Potential:
Research indicates that compounds with similar piperidine structures exhibit significant activity against various biological targets, including muscarinic acetylcholine receptors. This suggests that this compound could be further explored for its effects on neurotransmitter systems and related disorders .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing other compounds. Its unique properties allow for optimized processes that enhance yield and purity during production.

Case Studies and Research Findings

Study FocusFindings
Pain ManagementA study revealed that piperidine derivatives exhibit analgesic activity through dual receptor modulation, highlighting the therapeutic potential of related compounds .
Antimicrobial ActivityResearch demonstrated that piperidine derivatives possess antimicrobial properties, suggesting that this compound may also exhibit similar effects.
Enzyme InhibitionCompounds similar to this piperidine derivative have shown promise in inhibiting acetylcholinesterase, indicating potential applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-((2-Methylbenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Methylbenzyl)oxy)piperidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

3-((2-Methylbenzyl)oxy)piperidine hydrochloride is a compound derived from the piperidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

  • Molecular Formula : C15H24ClNO
  • Molecular Weight : 269.82 g/mol
  • Structure : The compound features a piperidine ring substituted with a 2-methylbenzyl ether group, which enhances its lipophilicity and potential biological interactions.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs exhibit antiproliferative effects on various cancer cell lines. For instance, related piperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .
  • Receptor Modulation : The compound may interact with multiple biological targets, including receptors and enzymes. It is hypothesized to modulate receptor activity, potentially influencing cellular signaling pathways .
  • Neuropharmacological Effects : Piperidine derivatives are known to exhibit neuropharmacological activities, including anticonvulsant effects. The specific mechanisms by which this compound exerts these effects require further exploration .

The mechanism of action for this compound involves binding to specific molecular targets. This interaction can lead to modulation of enzyme activity or receptor function, resulting in various biological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Interaction : Potential binding to receptors such as histamine or sigma receptors could explain its diverse pharmacological profile .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectIC50 Values (µM)References
AnticancerBreast Cancer (MDA-MB-231)19.9 - 75.3
AnticancerOvarian Cancer (COV318)19.9 - 75.3
Enzyme InhibitionAChE Inhibition1.537 (for related compounds)
Receptor ModulationHistamine H3 ReceptorNanomolar range

Case Studies

  • Antiproliferative Activity : A study evaluated the activity of piperidine derivatives against various cancer cell lines, revealing significant inhibitory effects that warrant further investigation into their therapeutic potential .
  • Neuropharmacological Evaluation : Research into related piperidine compounds has shown promise in treating neurological disorders through modulation of neurotransmitter systems, indicating potential applications for this compound in this area .

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